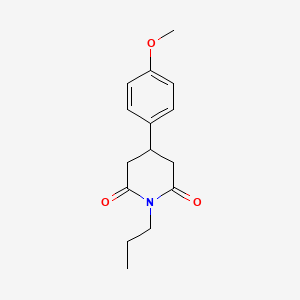
4-(4-Methoxyphenyl)-1-propylpiperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-1-propylpiperidine-2,6-dione is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by a piperidine ring substituted with a methoxyphenyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1-propylpiperidine-2,6-dione typically involves multi-step organic reactions. One common method involves the reaction of p-anisaldehyde with acetone in the presence of a base to form 4-(4-Methoxyphenyl)-3-buten-2-one . This intermediate can then undergo further reactions to introduce the piperidine ring and the propyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-1-propylpiperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl groups in the piperidine ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while reduction of the carbonyl groups can yield alcohol derivatives.
Scientific Research Applications
4-(4-Methoxyphenyl)-1-propylpiperidine-2,6-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-1-propylpiperidine-2,6-dione involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyamphetamine: A compound with a similar methoxyphenyl group but different functional groups and biological activity.
Mequinol: Another methoxyphenyl derivative used in dermatology and organic chemistry.
Thiophene Derivatives: Compounds with similar aromatic structures but different heteroatoms and applications.
Uniqueness
4-(4-Methoxyphenyl)-1-propylpiperidine-2,6-dione is unique due to its specific combination of functional groups and the piperidine ring, which confer distinct chemical and biological properties
Properties
CAS No. |
62143-55-9 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-1-propylpiperidine-2,6-dione |
InChI |
InChI=1S/C15H19NO3/c1-3-8-16-14(17)9-12(10-15(16)18)11-4-6-13(19-2)7-5-11/h4-7,12H,3,8-10H2,1-2H3 |
InChI Key |
UCOKNNPRDVDXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)CC(CC1=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


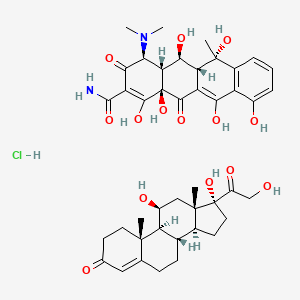
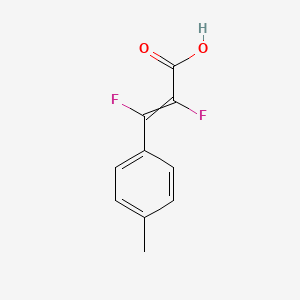
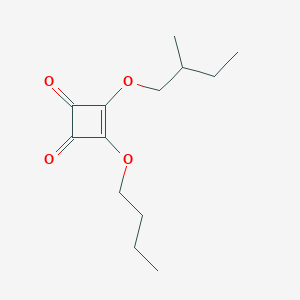
![1-{[(5-Bromofuran-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14556920.png)
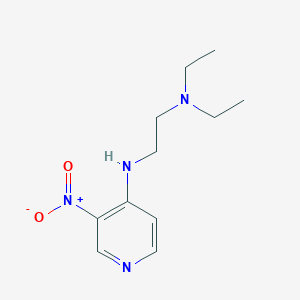

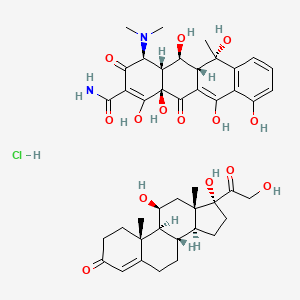

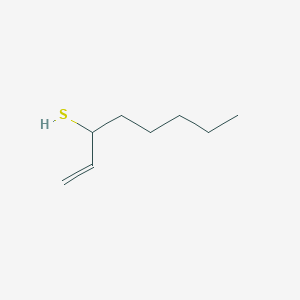
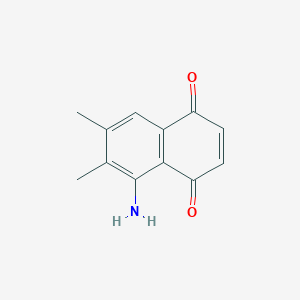
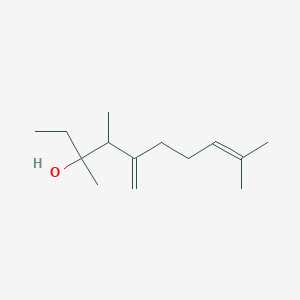
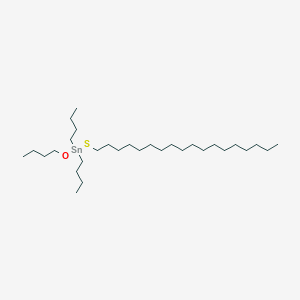
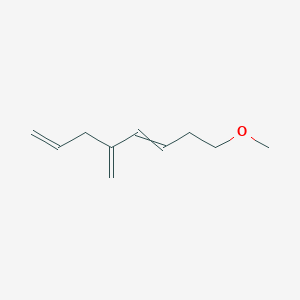
![2-[2-(3-Phenylprop-2-yn-1-yl)phenyl]naphthalene](/img/structure/B14556988.png)
